![molecular formula C12H13BrCl3NO3 B14350697 N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide CAS No. 93463-07-1](/img/structure/B14350697.png)
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is an organic compound with a complex structure that includes a benzamide core, a bromopropoxy group, and a trichloroethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzamide with 1-(3-bromopropoxy)-2,2,2-trichloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the solvent used is often dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group in the benzamide core can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or aldehydes.
Aplicaciones Científicas De Investigación
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromopropoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trichloroethyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(3-bromopropoxy)benzene: Similar structure but lacks the trichloroethyl group.
(E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one: Contains a chalcone core instead of a benzamide core.
Uniqueness
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is unique due to the presence of both the trichloroethyl and bromopropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Número CAS |
93463-07-1 |
|---|---|
Fórmula molecular |
C12H13BrCl3NO3 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-[1-(3-bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C12H13BrCl3NO3/c13-6-3-7-20-11(12(14,15)16)17-10(19)8-4-1-2-5-9(8)18/h1-2,4-5,11,18H,3,6-7H2,(H,17,19) |
Clave InChI |
HVLSQBCWUYVHMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)OCCCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


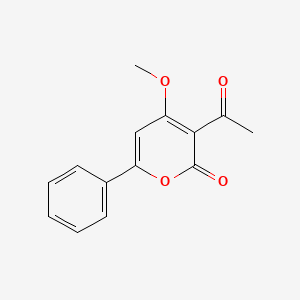
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
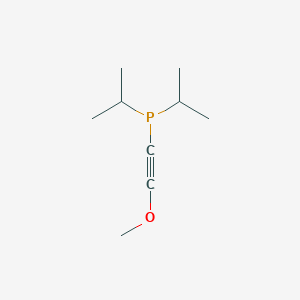
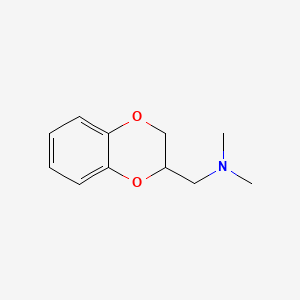
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
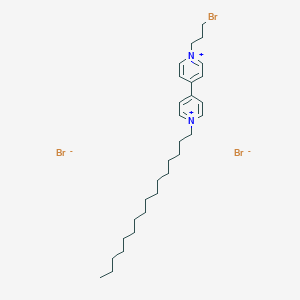

![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
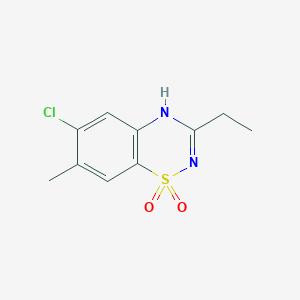
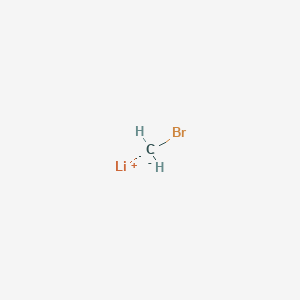
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
